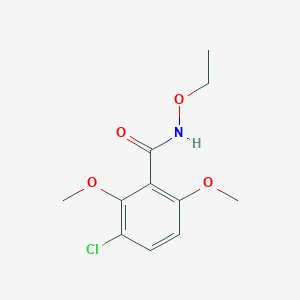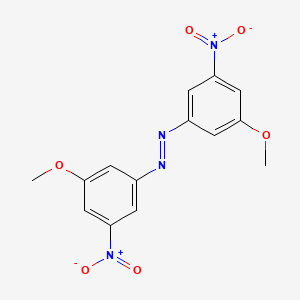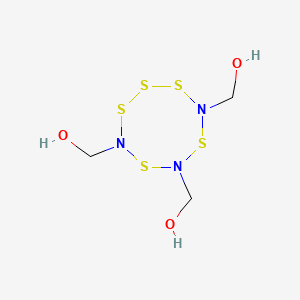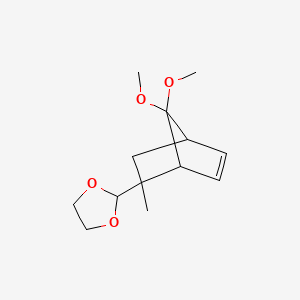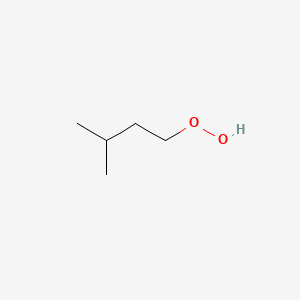
3-Methylbutane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3-methylbutane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutane-1-peroxol typically involves the reaction of 3-methylbutan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows:
3-Methylbutan-1-ol+H2O2→this compound+H2O
The reaction is usually carried out under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
3-Methylbutane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems, where the peroxide bond can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the paper and textile industries.
Mécanisme D'action
The mechanism of action of 3-Methylbutane-1-peroxol involves the cleavage of the peroxide bond (-O-O-), generating free radicals. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted with.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but lacks the peroxide group.
3-Methylbutanal: An aldehyde with a similar structure but different functional group.
3-Methylbutane-2,3-diol: A diol with two hydroxyl groups instead of a peroxide group.
Uniqueness
3-Methylbutane-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in applications requiring radical initiators or oxidizing agents.
Propriétés
Numéro CAS |
33936-17-3 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
1-hydroperoxy-3-methylbutane |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-4-7-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JWHBBWNQEOYLPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


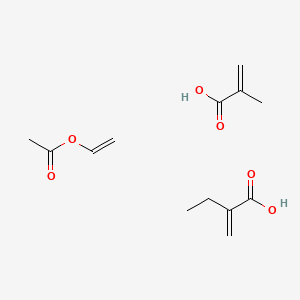
![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
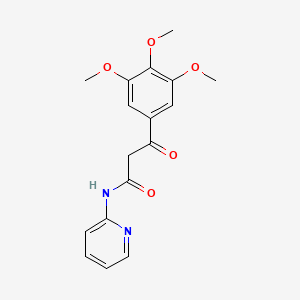

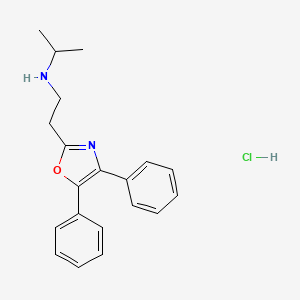
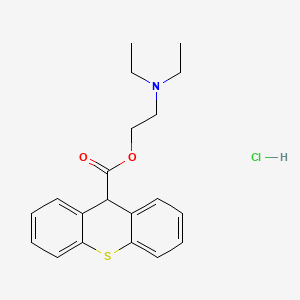
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
